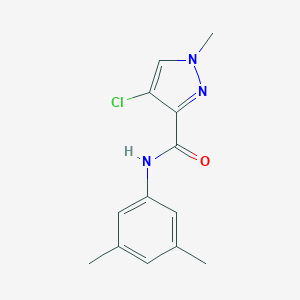![molecular formula C20H17N7O2 B267946 8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAT-1, is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TAT-1 is a synthetic compound that has been synthesized through various methods and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of TAT-1 is not fully understood. However, it has been found to interact with several biological targets, including enzymes and receptors, which are involved in various cellular processes. TAT-1 has also been found to have the ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
TAT-1 has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. TAT-1 has also been found to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus. Additionally, TAT-1 has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
TAT-1 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. TAT-1 also has several biological activities, which makes it an attractive candidate for drug discovery and development. However, TAT-1 also has some limitations for lab experiments. It is a cyclic peptide, which makes it difficult to modify. Additionally, TAT-1 has not been extensively studied in vivo, which makes it difficult to draw conclusions about its potential therapeutic applications.
将来の方向性
There are several future directions for the study of TAT-1. One future direction is to further investigate its mechanism of action and identify its biological targets. Another future direction is to study the pharmacokinetics and pharmacodynamics of TAT-1 in vivo. Additionally, TAT-1 can be modified to improve its potency and selectivity for specific biological targets. Finally, TAT-1 can be used as a lead compound for the development of novel drugs for the treatment of various diseases.
合成法
TAT-1 has been synthesized through various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The solid-phase peptide synthesis method involves the use of a resin-bound amino acid, which is sequentially added to the growing peptide chain. The solution-phase peptide synthesis method involves the use of a solution of amino acids, which are sequentially added to the growing peptide chain.
科学的研究の応用
TAT-1 has been extensively studied for its potential applications in drug discovery and development. It has been found to have several biological activities, including antimicrobial, antiviral, and anticancer properties. TAT-1 has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
製品名 |
8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
分子式 |
C20H17N7O2 |
分子量 |
387.4 g/mol |
IUPAC名 |
8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H17N7O2/c1-2-29-14-10-8-13(9-11-14)18-15-16(12-6-4-3-5-7-12)22-23-19(28)17(15)21-20-24-25-26-27(18)20/h3-11,18,25-26H,2H2,1H3 |
InChIキー |
ULJVQBIJZQXCNH-UHFFFAOYSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5 |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5 |
正規SMILES |
CCOC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide](/img/structure/B267864.png)


![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267869.png)
![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 6-iodo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267870.png)
![6-bromo-N-(3-methoxypropyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B267871.png)
![6-bromo-N-(furan-2-ylmethyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B267873.png)
![2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B267877.png)
![Methyl 3-chloro-2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoate](/img/structure/B267880.png)


![10-(4-chlorophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267893.png)
![methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267894.png)
![10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267895.png)